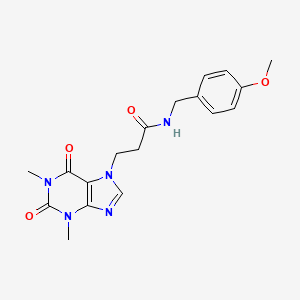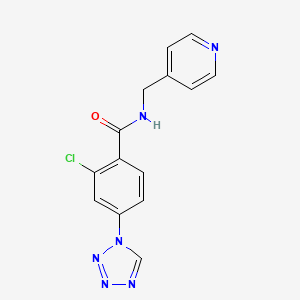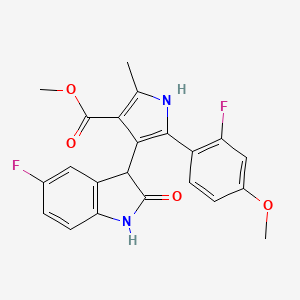methanone](/img/structure/B11157996.png)
[4-(1,3-Benzodioxol-5-ylmethyl)piperazino](2,6-dichloro-3-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1,3-Benzodioxol-5-ylmethyl)piperazinomethanone” is a chemical compound with the following IUPAC name: 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one . Let’s break down its structure:
Structure:
!Compound Structure
Preparation Methods
Synthetic Routes: The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling reaction. Here are the steps:
Formation of the Piperazine Intermediate: Start with 5-bromo-benzo dioxole and react it with piperazine to form the piperazine intermediate.
Coupling Reaction: Combine the piperazine intermediate with 2,6-dichloro-3-pyridyl halide (e.g., 5-bromo-2,6-dichloro-3-pyridyl) using palladium catalysis.
Industrial Production: Metal-organic frameworks (MOFs) are promising materials for gas storage, separation, and catalysis. MOF synthesis faces challenges in scale-up. Conventional solvothermal methods yield highly crystalline MOFs but are not suitable for large-scale production. Researchers are exploring alternative methods, such as microwave-assisted synthesis, continuous flow, and mechanochemical approaches, to overcome these limitations .
Chemical Reactions Analysis
Common Reagents and Conditions: Common reagents used in similar reactions include palladium catalysts, base (e.g., Cs₂CO₃), and organic solvents (e.g., toluene, 1,4-dioxane). Reaction conditions vary based on the specific transformation.
Scientific Research Applications
Chemistry:
- MOFs: Due to its structure, this compound could serve as a building block for MOFs with tunable properties.
- Organic Synthesis: It may find applications in organic transformations.
- Drug Discovery: Investigate its potential as an anticancer agent or for other therapeutic purposes.
- Target Identification: Explore its interactions with cellular proteins.
- Catalysis: Assess its catalytic activity in various reactions.
- Gas Separation: Evaluate its performance in gas separation processes.
Mechanism of Action
The exact mechanism of action remains to be elucidated. Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While specific analogs are not mentioned, comparing this compound with related structures (e.g., other piperazine derivatives) can highlight its uniqueness.
Properties
Molecular Formula |
C18H17Cl2N3O3 |
|---|---|
Molecular Weight |
394.2 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-16-4-2-13(17(20)21-16)18(24)23-7-5-22(6-8-23)10-12-1-3-14-15(9-12)26-11-25-14/h1-4,9H,5-8,10-11H2 |
InChI Key |
NRNQMKHHQISYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(N=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157919.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157923.png)

![ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B11157935.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11157936.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157943.png)


![7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)

![4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11157963.png)
![2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11157967.png)
![1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157982.png)
![6-cyclopropyl-N-[2-(2-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11157983.png)
